molecular formula C21H25N3O5S B2890619 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide CAS No. 1091470-74-4

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2890619
CAS No.: 1091470-74-4
M. Wt: 431.51
InChI Key: QJLFLWNJHYEZGE-UHFFFAOYSA-N
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Description

The compound “4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also has a methoxy group attached to a benzene ring, which could potentially increase its lipophilicity and thus its ability to cross biological membranes.


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The compound could undergo a variety of reactions depending on the conditions, including nucleophilic substitution and free radical bromination .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods : Recent studies have explored synthetic routes and chemical properties of compounds structurally related to "4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide". For instance, the synthesis of cyclopropylamines from N,N-dialkylcarboxamides, using titanium-mediated transformations, has been applied to dibenzyl derivatives, yielding various aminocyclopropyl moieties. This method demonstrates the versatility and efficiency of generating compounds with potential pharmacological activities (Kordes, Winsel, & Meijere, 2000).

Chemical Properties and Interactions : The crystal structure of cyclopropane derivatives reveals significant molecular interactions, such as hydrogen bonding, that could influence their biological activity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides showcases the formation of a new class of cyclic dipeptidyl ureas, indicating the potential for diverse biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Pharmacological Applications

Antimicrobial and Antioxidant Studies : Compounds containing the cyclopropane moiety have been evaluated for their antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, for example, have shown significant antibacterial and antifungal properties, as well as profound antioxidant potential. These findings suggest that cyclopropane derivatives could be promising candidates for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anticonvulsant Agents : Novel series of benzenesulfonamide derivatives, incorporating cyclopropane moieties, have been synthesized and screened for anticonvulsant activities. Some compounds have demonstrated high effectiveness and low toxicity in preclinical models, suggesting their potential as new classes of anticonvulsant agents (Wang et al., 2015).

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-14-13-18(9-10-19(14)29-2)30(27,28)23-12-11-22-20(25)15-5-7-17(8-6-15)24-21(26)16-3-4-16/h5-10,13,16,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFLWNJHYEZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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